molecular formula C30H22F6N2O7 B11080014 3-methoxy-N-{2-[(4-methoxybenzyl)oxy]-5-(trifluoromethyl)phenyl}-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

3-methoxy-N-{2-[(4-methoxybenzyl)oxy]-5-(trifluoromethyl)phenyl}-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B11080014
M. Wt: 636.5 g/mol
InChI Key: MNIDALKYTKSYDD-UHFFFAOYSA-N
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Description

3-METHOXY-N-{2-[(4-METHOXYPHENYL)METHOXY]-5-(TRIFLUOROMETHYL)PHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, trifluoromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-{2-[(4-METHOXYPHENYL)METHOXY]-5-(TRIFLUOROMETHYL)PHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. Common synthetic routes may involve:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Methoxylation: Introduction of methoxy groups.

    Trifluoromethylation: Introduction of trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Aromatic substitution reactions can occur, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while oxidation of methoxy groups could lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-{2-[(4-METHOXYPHENYL)METHOXY]-5-(TRIFLUOROMETHYL)PHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares the methoxy group and aromatic structure.

    Trifluoromethylated compounds: Similar in having trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals.

    Nitroaromatic compounds: Similar in having nitro groups, which are key in various chemical reactions.

Uniqueness

What sets 3-METHOXY-N-{2-[(4-METHOXYPHENYL)METHOXY]-5-(TRIFLUOROMETHYL)PHENYL}-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C30H22F6N2O7

Molecular Weight

636.5 g/mol

IUPAC Name

3-methoxy-N-[2-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C30H22F6N2O7/c1-42-21-8-3-17(4-9-21)16-44-24-11-6-19(29(31,32)33)14-22(24)37-28(39)18-5-10-26(27(13-18)43-2)45-25-12-7-20(30(34,35)36)15-23(25)38(40)41/h3-15H,16H2,1-2H3,(H,37,39)

InChI Key

MNIDALKYTKSYDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC

Origin of Product

United States

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